2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one

Description

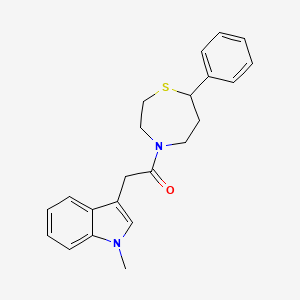

The compound 2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one features a hybrid structure combining a 1-methylindole moiety and a 7-phenyl-1,4-thiazepane ring linked via an ethanone bridge.

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-23-16-18(19-9-5-6-10-20(19)23)15-22(25)24-12-11-21(26-14-13-24)17-7-3-2-4-8-17/h2-10,16,21H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUWQIYWABUBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(SCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

Thiazepane Ring Formation: The thiazepane ring can be constructed via cyclization reactions involving sulfur-containing reagents.

Coupling Reactions: The final step involves coupling the indole and thiazepane moieties under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carbonyl group in the ethanone linkage.

Substitution: Both the indole and thiazepane rings can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

- (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d): Contains a brominated indole and a 4-methoxyphenyl group. HRMS-ESI m/z 437.0052 (calculated: 437.0051) .

- (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g): Features a 4-chlorophenyl substituent, enhancing electron-withdrawing properties compared to 3d .

Key Difference: The target compound replaces the imino and halogenated aryl groups with a 1,4-thiazepane ring, likely improving solubility due to the heterocycle’s polarity.

Sulfur-Containing Derivatives

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) : A sulfanylidene derivative with a chloromethylphenyl group. Melting point: 137.3–138.5°C .

- 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e) : Includes a 4-methoxyphenyl group, analyzed via NMR and DFT .

Comparison : The thiazepane ring in the target compound introduces a seven-membered ring system, contrasting with the planar sulfanylidene group in 1e/1f. This structural divergence may influence pharmacokinetic properties, such as metabolic stability.

Bioactive Analogues with Receptor Affinity

- TC-1698 and TC-1709 : Bicyclic amines derived from 2-(3-pyridyl)-1-azabicycloalkanes. These compounds exhibit high α4β2 nicotinic acetylcholine receptor affinity (Kᵢ = 0.78 nM and 2.5 nM, respectively) .

Contrast : While the target compound lacks a bicyclic amine structure, its thiazepane ring could mimic conformational features of TC-1698/TC-1707. However, receptor-binding data for the target compound are unavailable in the provided evidence.

Fluorinated Indole Derivatives

- 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 318-54-7) : A trifluoromethyl-substituted analogue synthesized via literature methods. HRMS-EI: m/z 424.1840 (calculated: 424.1826) .

Comparison : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the thiazepane substituent in the target compound.

Data Tables

Table 1. Structural and Analytical Comparison of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.